molecular formula C38H32N2O5 B7949810 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

Cat. No.: B7949810
M. Wt: 596.7 g/mol
InChI Key: LEAIJCJTJSTEDG-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl group, which serve as protective groups during the synthesis process. These protective groups are crucial in preventing unwanted reactions at specific sites of the molecule, thereby ensuring the desired chemical transformations occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine typically involves the protection of the amino and carboxyl groups of L-asparagine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The trityl group is then added using trityl chloride under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of protective groups. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and trityl groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Substitution Reactions: Replacement of protective groups with other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; trifluoroacetic acid (TFA) for trityl removal.

    Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include deprotected asparagine derivatives, peptide chains, and substituted asparagine compounds.

Scientific Research Applications

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based therapeutics and diagnostic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the side chain of asparagine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine
  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine
  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine

Uniqueness

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is unique due to its specific protective groups, which provide selective protection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIJCJTJSTEDG-UMSFTDKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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